Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an allyl group, a nitrophenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate depends on its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The allyl group can undergo metabolic activation, leading to the formation of reactive species that can modify cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid: Lacks the allyl group but shares the nitrophenyl and pyrrole moieties.
Allyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of the carboxylate ester.
Uniqueness
Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the allyl, nitrophenyl, and pyrrole groups in a single molecule. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is a compound recognized for its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O4
- Molecular Weight : 232.19 g/mol
- Structural Features : The compound consists of a pyrrole ring with a nitrophenyl group and an allyl ester at the carboxyl position, which enhances its reactivity and biological potential.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Antimicrobial Activity
This compound has shown promising antimicrobial effects against several bacterial strains. For instance, compounds with similar structures have been tested against Pseudomonas aeruginosa and Acinetobacter baumannii, demonstrating minimum inhibitory concentration (MIC) values as low as 0.125 mg/dm³ .
2. Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects on cancer cells. For example, related compounds have been shown to induce apoptosis in human leukemia HL-60 cells, suggesting that this compound may possess similar properties .
3. Neuroprotective Effects
In neuroprotective studies, related pyrrole-based compounds have demonstrated significant protective effects against oxidative stress in neuronal cells. These compounds were able to mitigate damage caused by tert-butyl hydroperoxide or glutamate, indicating potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. Results showed that this compound exhibited superior activity against Pseudomonas aeruginosa with an MIC of 0.125 mg/dm³, highlighting its potential as an antimicrobial agent in clinical settings .
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxicity of this compound revealed that it significantly inhibited the proliferation of HL-60 leukemia cells. Further analysis indicated that the compound triggered apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Properties
CAS No. |
1706445-80-8 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
prop-2-enyl 1-(4-nitrophenyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-2-10-20-14(17)13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2-9H,1,10H2 |
InChI Key |
XZBOQRRNBUJMRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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